![molecular formula C15H20N2O2 B12578068 4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol CAS No. 627523-00-6](/img/structure/B12578068.png)
4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol is an organic compound that features a furan ring, an aminoethyl chain, and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol typically involves the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Coupling with ethylenediamine: The furan-2-ylmethylamine is then reacted with ethylenediamine to form the intermediate compound.
Attachment of the phenol group: The final step involves coupling the intermediate with a phenol derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The furan ring and phenol group can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol: This compound has a similar structure but includes a triazolo-triazine ring.
2,4-bis({[(furan-2-yl)methyl]amino})benzoic acid: Contains two furan-2-ylmethyl groups attached to a benzoic acid core.
Uniqueness
4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol is unique due to its combination of a furan ring, aminoethyl chain, and phenol group, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
627523-00-6 |
|---|---|
Molekularformel |
C15H20N2O2 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
4-[2-[2-(furan-2-ylmethylamino)ethylamino]ethyl]phenol |
InChI |
InChI=1S/C15H20N2O2/c18-14-5-3-13(4-6-14)7-8-16-9-10-17-12-15-2-1-11-19-15/h1-6,11,16-18H,7-10,12H2 |
InChI-Schlüssel |
CPHFEXPWWLLTAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNCCNCCC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


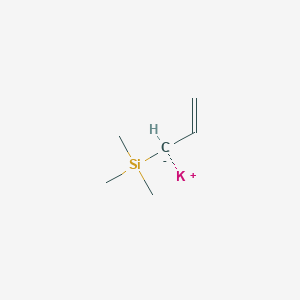

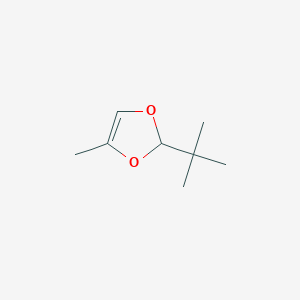
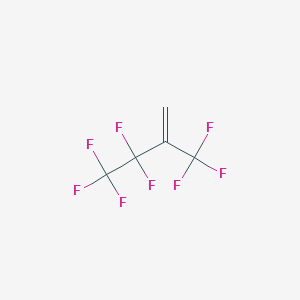
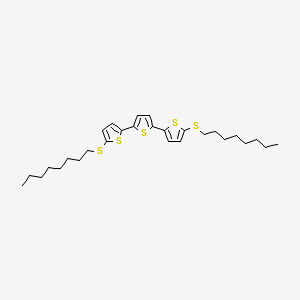
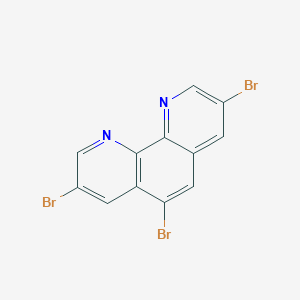
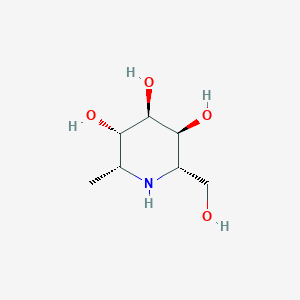

![1-Propanone, 1-[1,4,5,6-tetrahydro-4-methyl-1-(2-pyridinyl)pyrazinyl]-](/img/structure/B12578042.png)


![3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol](/img/structure/B12578060.png)
![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)

